molecular formula C24H24N2O2 B457977 1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide CAS No. 485402-10-6

1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide

Cat. No.: B457977
CAS No.: 485402-10-6
M. Wt: 372.5g/mol
InChI Key: PSBIVOGYRQCHNQ-UHFFFAOYSA-N
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Description

1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide is an organic compound that belongs to the class of dicarboxamides This compound is characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms of a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-ethylphenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials such as polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and optical properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide
  • 1-N,3-N-bis(4-ethylphenyl)benzene-1,3-dicarboxamide

Uniqueness

1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide is unique due to the presence of ethyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, melting point, and interaction with other molecules compared to its methyl-substituted analogs.

Properties

CAS No.

485402-10-6

Molecular Formula

C24H24N2O2

Molecular Weight

372.5g/mol

IUPAC Name

1-N,3-N-bis(3-ethylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c1-3-17-8-5-12-21(14-17)25-23(27)19-10-7-11-20(16-19)24(28)26-22-13-6-9-18(4-2)15-22/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

PSBIVOGYRQCHNQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)CC

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)CC

Origin of Product

United States

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